1,1,5-Trimethylcyclononane
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Overview
Description
1,1,5-Trimethylcyclononane is an organic compound with the molecular formula C12H24 . It is a cycloalkane, specifically a nine-membered ring with three methyl groups attached at the 1st and 5th positions. This compound is part of a larger family of cycloalkanes, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,5-Trimethylcyclononane typically involves cyclization reactions where linear precursors are converted into cyclic structures. One common method is the intramolecular alkylation of a suitable linear precursor under acidic or basic conditions. The reaction conditions often require a catalyst to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve high-pressure catalytic hydrogenation of linear alkenes or alkynes. This method ensures high yield and purity of the final product. The use of rhodium or platinum catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1,1,5-Trimethylcyclononane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Catalytic hydrogenation can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a rhodium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated cycloalkane.
Substitution: Halogenated cycloalkanes.
Scientific Research Applications
1,1,5-Trimethylcyclononane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cycloalkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the encapsulation of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism by which 1,1,5-Trimethylcyclononane exerts its effects largely depends on its chemical structure. As a hydrophobic molecule, it can interact with lipid bilayers in biological membranes, potentially altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and transport .
Comparison with Similar Compounds
Cyclononane (C9H18): A simpler cycloalkane with no methyl substitutions.
1,1,3-Trimethylcyclohexane (C9H18): A six-membered ring with three methyl groups.
1,1,4-Trimethylcycloheptane (C10H20): A seven-membered ring with three methyl groups.
Uniqueness: 1,1,5-Trimethylcyclononane is unique due to its nine-membered ring structure and the specific positioning of its methyl groups. This configuration imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to its smaller or larger ring counterparts .
Properties
CAS No. |
61244-37-9 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1,1,5-trimethylcyclononane |
InChI |
InChI=1S/C12H24/c1-11-7-4-5-9-12(2,3)10-6-8-11/h11H,4-10H2,1-3H3 |
InChI Key |
ZBCDPJWIVVRIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(CCC1)(C)C |
Origin of Product |
United States |
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